2-(3,4-Dichlorophenyl)propan-1-ol
Description
2-(3,4-Dichlorophenyl)propan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and a propanol group attached to the phenyl ring
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARPFNFCRVPCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)propan-1-ol typically involves the reduction of 2-(3,4-Dichlorophenyl)propan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3,4-Dichlorophenyl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 2-(3,4-Dichlorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 2-(3,4-Dichlorophenyl)propyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 2-(3,4-Dichlorophenyl)propan-1-one.
Reduction: 2-(3,4-Dichlorophenyl)propan-1-amine.
Substitution: 2-(3,4-Dichlorophenyl)propyl chloride.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-(3,4-Dichlorophenyl)propan-1-ol serves as a valuable chiral building block. Its unique structure allows for the synthesis of complex molecules through various reactions:
- Oxidation : Converts to 3-(3,4-dichlorophenyl)propanal.
- Reduction : Forms 3-(3,4-dichlorophenyl)propane.
- Substitution Reactions : Can yield N-acyl or N-alkyl derivatives.
These reactions highlight its versatility as an intermediate in synthetic pathways for pharmaceuticals and agrochemicals.
Biological Applications
The biological activity of this compound is notable, particularly concerning its interaction with biological systems:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in drug development.
- Receptor Binding : It shows potential in binding to various receptors, influencing neurotransmitter systems and potentially leading to therapeutic applications.
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes related to neurotransmitter pathways |
| Receptor Interaction | Binds to receptors affecting various biological processes |
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its therapeutic effects:
- Antimalarial Activity : Preliminary studies suggest potential effectiveness against malaria parasites.
- Antidepressant Properties : Related compounds have shown promise as serotonin reuptake inhibitors, indicating a pathway for developing antidepressants .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
Table 2: Antimicrobial Activity Against MRSA
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 32 µg/mL |
Case Study 2: Cytotoxicity Assessment
In vitro studies on non-small cell lung adenocarcinoma (A549) cells showed that treatment with this compound led to a significant reduction in cell viability:
Table 3: Cytotoxicity Results in A549 Cells
| Treatment | Viability Reduction (%) | p-value |
|---|---|---|
| Control | 100 | - |
| Compound | 21.2 | <0.0001 |
| Cisplatin | 16.5 | <0.05 |
This indicates the compound's potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)propan-1-ol: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2-(3,4-Dichlorophenyl)propan-1-one: The ketone analog of 2-(3,4-Dichlorophenyl)propan-1-ol.
2-(3,4-Dichlorophenyl)propan-1-amine: The amine analog of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biological Activity
2-(3,4-Dichlorophenyl)propan-1-ol is an organic compound with significant biological activity, particularly in pharmacological contexts. Its structure, characterized by a dichlorophenyl group attached to a propanol backbone, allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₉H₁₁Cl₂O
- Molecular Weight : 202.09 g/mol
- Structure : The compound features a hydroxyl group (-OH) and a dichlorophenyl substituent, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can lead to alterations in biochemical pathways that affect cellular signaling and metabolic processes. Notably, the compound may act as an inhibitor or modulator of neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation.
Receptor Binding
The compound has been studied for its binding affinity to various receptors, including:
- Dopamine Receptors : It may exhibit selective binding to dopamine D3 receptors, which are implicated in mood disorders and addiction .
- Serotonin Receptors : Potential interactions with serotonin receptors could further enhance its antidepressant effects.
Case Studies
-
Study on Antidepressant Effects :
A study explored the effects of this compound on animal models of depression. The results showed significant improvement in depressive behaviors when administered at specific dosages, suggesting its potential as an antidepressant agent . -
Neuroprotective Properties :
Another investigation focused on the neuroprotective effects of the compound against oxidative stress in neuronal cells. The findings indicated that it could reduce cell death and promote survival through antioxidant mechanisms .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(3,4-Dichlorophenyl)propan-1-ol | C₉H₁₁Cl₂O | Lacks hydroxyl group; different biological activity |
| 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol | C₉H₁₁Cl₂NO | Contains amino group; potential for enhanced receptor interaction |
| 3-Amino-2-(2,4-dichlorophenyl)propan-1-ol | C₉H₁₁Cl₂NO | Different chlorination pattern; varied reactivity |
This table highlights how variations in structure can influence biological activity and therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
